
Podophyllotoxin glucoside
Übersicht
Beschreibung
Podophyllotoxin glucoside is a glycosylated derivative of podophyllotoxin, a lignan isolated from plants such as Podophyllum hexandrum and Juniperus sabina. Structurally, it consists of podophyllotoxin linked to a glucose moiety via a β-D-glucopyranoside bond. This modification enhances its solubility and bioavailability compared to the parent compound . This compound exhibits diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory effects, attributed to its lignan and flavonoid content . Notably, it serves as a precursor for semi-synthetic derivatives like etoposide and teniposide, which are clinically used anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin glucoside typically involves the glycosylation of podophyllotoxin. One common method is the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a Lewis acid catalyst like boron trifluoride etherate . The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound involves the extraction of podophyllotoxin from the rhizomes of Podophyllum species, followed by glycosylation. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques. The glycosylation step is similar to the synthetic route described above but is scaled up for industrial production .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Podophyllotoxin-Glucosid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Es kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Reduktion kann zur Bildung von Dihydropodophyllotoxin-Glucosid führen.
Substitution: Substitutionsreaktionen können am aromatischen Ring oder an der Glucose-Einheit auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Dihydropodophyllotoxin-Glucosid.
Substitution: Halogenierte oder nitrierte Derivate von Podophyllotoxin-Glucosid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Podophyllotoxin Glucosides
Recent studies have focused on synthesizing various glucoside derivatives of podophyllotoxin to enhance its anticancer activity while reducing toxicity. For instance, researchers synthesized per-acetylated and per-butyrylated glucosides, which demonstrated improved cytotoxicity against multiple cancer cell lines such as HL-60 (leukemia), A-549 (lung cancer), and MCF-7 (breast cancer) . The synthesis typically involves glycosylation reactions where glucose moieties are attached to the podophyllotoxin structure under specific conditions.
Anticancer Activity
Podophyllotoxin glucosides exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound 4DPG (4-demethyl-picropodophyllotoxin 7′-O-β-D-glucopyranoside) was shown to induce apoptosis and mitotic arrest in tumor cells, with effective antiproliferative activity measured through MTT assays . Another study highlighted that certain glucoside derivatives had IC50 values in the nanomolar range against gastric cancer cell lines .
Mechanistic Insights
The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Podophyllotoxin glucosides can trigger apoptotic pathways in cancer cells, as evidenced by increased levels of activated caspases and morphological changes observed through electron microscopy .
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at various phases (G1 or G2/M), disrupting normal cellular proliferation .
- DNA Topoisomerase Inhibition : Similar to their parent compound, some glucosides inhibit DNA topoisomerase II activity, contributing to their anticancer efficacy .
Case Studies and Clinical Implications
Several studies have documented the potential clinical applications of podophyllotoxin glucosides:
Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
4DPG | HepG2 (liver cancer) | ~5 | Apoptosis induction |
Compound 6b | A-549 (lung cancer) | ~12 | DNA topoisomerase inhibition |
Compound 6a | MCF-7 (breast cancer) | ~15 | Cell cycle arrest |
These findings suggest that podophyllotoxin glucosides not only retain the anticancer properties of their parent compound but also offer improved selectivity and reduced toxicity towards normal cells compared to traditional therapies like etoposide .
Wirkmechanismus
Podophyllotoxin glucoside exerts its effects primarily by targeting tubulin and topoisomerase II. It binds to tubulin, inhibiting its polymerization into microtubules, which leads to cell cycle arrest at the G2/M phase. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription, leading to DNA damage and apoptosis . The molecular pathways involved include the activation of p53 and the inhibition of PLK1 and CDK1 .
Vergleich Mit ähnlichen Verbindungen
Podophyllotoxin glucoside is part of a broader family of podophyllotoxin derivatives and glycosides. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Analogues
†IC50 values represent potency against cancer cell lines (e.g., HL-60, MCF7, A549). ‡Selectivity Index (SI) = IC50(normal cells)/IC50(cancer cells).
Key Findings from Comparative Studies
Acylation Enhances Activity: Per-acylated derivatives (e.g., butyrylated or acetylated sugars) show superior cytotoxicity compared to non-acylated analogs. For example, compound 6b (per-butyrylated) has IC50 values 10-fold lower than etoposide in SW480 colon cancer cells . Butyrylation increases lipophilicity (ClogP > 2), improving cell membrane permeability .
Sugar Residue Modifications :
- Xyloside derivatives (e.g., 49b ) exhibit higher selectivity for leukemia (HL-60) and lung cancer (A549) cells, whereas glucosides (e.g., 6b ) are broad-spectrum .
- Triazole-linked glucosides (e.g., 35 ) enhance DNA-Topo II binding affinity, leading to ROS-mediated apoptosis .
Mechanistic Divergence :
- Etoposide and teniposide act primarily as topoisomerase II poisons, causing DNA strand breaks .
- This compound derivatives (e.g., 6b , 35 ) directly bind tubulin, disrupting microtubule assembly, akin to podophyllotoxin .
Stability and Pharmacokinetics :
- Per-acetylated glucosides (e.g., 51b ) demonstrate better chemical stability in aqueous conditions (pH 7.0, 37°C) compared to native this compound .
- Etoposide’s clinical limitations (e.g., low oral bioavailability) are partly addressed in newer derivatives via structural optimizations (e.g., triazole linkers in 35 ) .
Physicochemical and Selectivity Profiles
Parameter | This compound | Etoposide | Compound 6b | Compound 35 |
---|---|---|---|---|
ClogP | 1.2 | 1.8 | 3.5 | 4.1 |
Molecular Weight (Da) | 656 | 589 | 798 | 812 |
Hydrogen Bond Donors | 7 | 8 | 4 | 3 |
Rotatable Bonds | 9 | 10 | 12 | 14 |
Selectivity Index | N/A | 2.1 | 6.7 | 12.5 |
- ClogP : Higher values (>2) correlate with improved membrane permeability.
- Selectivity : Compounds like 35 and 6b show enhanced tumor specificity due to optimized hydrogen-bonding interactions with target proteins (e.g., STAT3, DNA-Topo II) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to produce podophyllotoxin glucoside derivatives, and how are these compounds characterized?
this compound derivatives are synthesized via glycosylation reactions. A typical protocol involves reacting podophyllotoxin (PPT) with protected glucose derivatives (e.g., 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranose) under acidic catalysis (e.g., BF₃·Et₂O). Post-synthesis, deprotection steps (e.g., methanolic NaOMe) yield free glucosides. Characterization relies on 1H/13C-NMR , ESI-MS , and HRMS to confirm structural integrity, including glycosidic linkage configuration (α/β) and substitution patterns (e.g., acetylated vs. free glucose residues) .
Q. How are physicochemical properties (e.g., logP, PSA) of podophyllotoxin glucosides evaluated, and why are these critical for drug development?
Key properties include ClogP (lipophilicity), polar surface area (PSA) , and molecular weight (MW) , calculated using software like Molinspiration. Experimental validation involves measuring solubility (e.g., compound 6b: 1.7 mg/mL in water at 25°C) and stability (e.g., 6b retains stability at pH 7.0, 37°C). These properties predict bioavailability; for instance, higher ClogP (>2) correlates with enhanced membrane permeability and cytotoxicity .
Q. What standardized assays are used to assess the cytotoxicity of podophyllotoxin glucosides in vitro?
The MTT assay is widely used across cancer cell lines (e.g., HL-60, SW480) and normal cells (e.g., BEAS-2B). IC₅₀ values are derived from dose-response curves, with comparisons to controls like etoposide and cisplatin. For example, compound 6b showed IC₅₀ values of 3.27–11.37 μM in cancer cells, outperforming etoposide in selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between structurally similar derivatives (e.g., acetylated vs. free glucose residues)?
Acetylated derivatives (e.g., 6a, 6b) exhibit higher cytotoxicity than free glucosides (6c, 6d) due to improved lipophilicity (ClogP >2 vs. <0) and reduced hydrogen-bonding (HA <20 vs. >22). This enhances cellular uptake, as seen in 6b’s superior activity. Discrepancies arise from differences in solubility and metabolic stability, necessitating structure-activity relationship (SAR) studies .
Q. What experimental strategies optimize the selectivity of podophyllotoxin glucosides for cancer cells over normal cells?
Selectivity Index (SI) is calculated as SI = IC₅₀(normal cells)/IC₅₀(cancer cells). For 6b, SI values ranged from 1.9–6.7 across cancer lines, with the highest selectivity in SW480 (SI 6.7). Strategies include modifying substituents (e.g., acetyl groups) to balance lipophilicity and polarity, thereby minimizing off-target effects .
Q. How do computational models aid in predicting the pharmacokinetic behavior of podophyllotoxin glucosides?
Molecular descriptors (e.g., MSA >900 Ų , RB >10 ) are used in QSAR models to predict absorption and metabolism. For instance, active compounds (IC₅₀ <40 μM) share MSA >900 and ClogP >2, aligning with enhanced membrane permeability. These models guide lead optimization by prioritizing derivatives with favorable ADME profiles .
Q. What methods validate the mechanism of action (MoA) of podophyllotoxin glucosides, particularly regarding topoisomerase inhibition?
Comparative assays with etoposide (a topoisomerase II inhibitor) are critical. While etoposide stabilizes DNA-topoisomerase complexes, podophyllotoxin glucosides may act via tubulin disruption. Mechanistic studies include DNA relaxation assays , flow cytometry (cell cycle arrest in G2/M phase), and Western blotting (e.g., γ-H2AX for DNA damage) .
Q. Data Interpretation and Experimental Design
Q. How should researchers address variability in IC₅₀ values across independent cytotoxicity studies?
Variability arises from differences in cell culture conditions (e.g., passage number, serum concentration) and assay protocols. Standardization using reference compounds (e.g., cisplatin as an internal control) and triplicate experiments minimizes errors. Meta-analysis of data (e.g., 6b’s IC₅₀: 3.27±0.21 μM in SW480) ensures reproducibility .
Q. What in silico tools are recommended for designing novel this compound analogs with improved efficacy?
Tools include AutoDock (docking studies with tubulin/topoisomerase targets), SwissADME (ADME prediction), and Schrödinger Suite (QSAR modeling). For example, acetylated derivatives with RB >10 and PSA <20% are prioritized for synthesis .
Q. Comparative and Translational Research
Q. How do podophyllotoxin glucosides compare clinically to etoposide in terms of resistance mechanisms?
Etoposide resistance often stems from ABC transporter upregulation (e.g., P-gp). Podophyllotoxin glucosides like 6b may circumvent this due to structural differences (e.g., lack of cyclic acetal moieties). In vitro resistance models (e.g., chronic exposure to sublethal doses) and transporter inhibition assays validate this hypothesis .
Key Tables from Evidence
Property | Active Compounds (e.g., 6b) | Inactive Compounds (e.g., 6c) |
---|---|---|
ClogP | >2 | <0 |
PSA (%) | <20 | >22 |
Rotatable Bonds (RB) | >10 | <10 |
Water Solubility | 1.7 mg/mL (6b) | <1 mg/mL (6c) |
Cell Line | 6b IC₅₀ (μM) | Etoposide IC₅₀ (μM) | SI (6b) |
---|---|---|---|
SW480 (Colon) | 3.27 ± 0.21 | 8.92 ± 0.45 | 6.7 |
HL-60 (Leukemia) | 8.14 ± 0.38 | 2.15 ± 0.11 | 1.9 |
Eigenschaften
IUPAC Name |
5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJTGLCCSFGAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936999 | |
Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16481-54-2 | |
Record name | Podophyllotoxin glucoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.